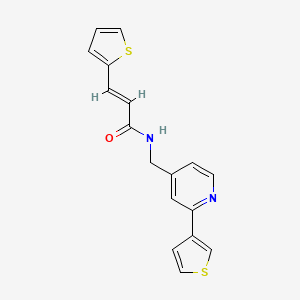

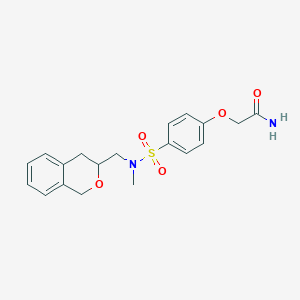

![molecular formula C20H22N2 B2589322 (E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole CAS No. 380160-07-6](/img/structure/B2589322.png)

(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring. Imidazole is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .Molecular Structure Analysis

Imidazole and benzimidazole rings consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker . This forms a link connecting the metal centres in the three-dimensional framework .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .科学的研究の応用

Antiviral Agents

The structural analogs of "(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole" have been designed and tested as antirhinovirus agents. The synthesis of these compounds involves stereospecific reactions to achieve the desired E-isomer, highlighting the importance of structural specificity in antiviral activity. For example, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have shown promising results as novel classes of inhibitors against human rhinovirus (Hamdouchi et al., 1999).

Anticancer Potential

Imidazole derivatives, including compounds structurally related to "(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole," have been synthesized and evaluated for their anticancer potential. These compounds have shown the ability to induce apoptosis and cellular senescence in various cancer cell lines, indicating their potential as anticancer agents (Sharma et al., 2014).

Corrosion Inhibition

(E)-2-styryl-1H-benzo[d]imidazole, a compound closely related to the one , has been synthesized and evaluated as a green corrosion inhibitor for carbon steel. This research suggests that structurally similar compounds could have applications in protecting metals from corrosion, emphasizing the role of organic inhibitors in materials science (Srivastava et al., 2021).

Synthetic Methodology

The structural motif of "(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole" has been utilized in the development of new synthetic methodologies. For instance, one-pot synthesis approaches have been developed for the construction of imidazo[1,2-a]pyridines, demonstrating the versatility of these compounds in organic synthesis (Maleki, 2014).

Ferroelectric and Antiferroelectric Properties

Research on benzimidazoles, which share a core structural resemblance with "(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole," has uncovered their potential for above-room-temperature ferroelectricity and antiferroelectricity. This finding opens up possibilities for their application in ferroelectric devices, showcasing the diverse functional properties of imidazole-based compounds (Horiuchi et al., 2012).

作用機序

Safety and Hazards

将来の方向性

Imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

特性

IUPAC Name |

1-(3-methylbutyl)-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-16(2)14-15-22-19-11-7-6-10-18(19)21-20(22)13-12-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADXTVYOLIZYFU-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

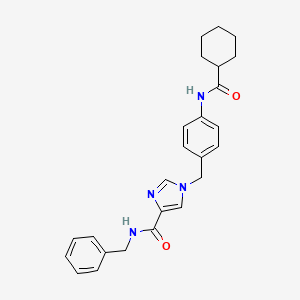

![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)

![3-(3-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2589242.png)

![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)

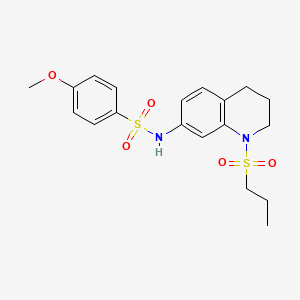

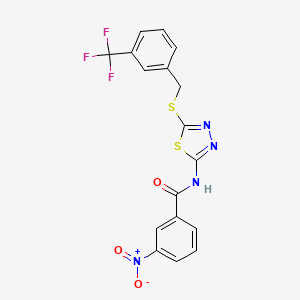

![4-Quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2589247.png)

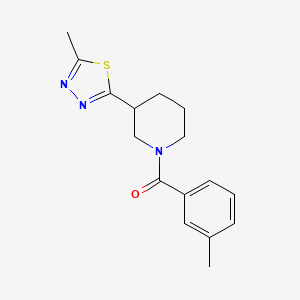

![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)

![N-(2-Methoxy-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2589258.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-phenylalanine](/img/structure/B2589262.png)